Tg Enhancement vs. 4-Hydroxybutyl Vinyl Ether (HBVE): +95 °C Increase in Polyacetal Backbones
When polymerized via self-polyaddition, the polyacetal derived from cyclohexanedimethanol monovinyl ether (CHDM-mono) exhibits a glass transition temperature (Tg) at approximately room temperature (25 °C), in stark contrast to the polyacetal from 4-hydroxybutyl vinyl ether (HBVE), which has a Tg of approximately −70 °C [1]. This structural variety of the main chain directly controls the Tg shift [1].
| Evidence Dimension | Glass transition temperature (Tg) of resulting polyacetal homopolymer |
|---|---|
| Target Compound Data | Tg ≈ 25 °C (room temperature) |
| Comparator Or Baseline | 4-Hydroxybutyl vinyl ether (HBVE) polyacetal: Tg ≈ −70 °C |
| Quantified Difference | ΔTg ≈ +95 °C |
| Conditions | Self-polyaddition with p-toluenesulfonic acid catalyst in THF/toluene at 0 °C; DSC measurement [1]. |
Why This Matters
For scientific selection, this 95 °C Tg advantage means CHDM-mono can deliver rigid, high-service-temperature coatings or structural polymers without needing comonomers, directly replacing flexible analogs where mechanical integrity is paramount.
- [1] Hashimoto, T., Ishizuka, K., Umehara, A., & Kodaira, T. (2002). Synthesis of polyacetals with various main-chain structures by the self-polyaddition of vinyl ethers with a hydroxyl function. Journal of Polymer Science Part A: Polymer Chemistry, 40(22), 4053–4064. Retrieved from https://www.knihovny.cz/SummonRecord/FETCH-LOGICAL-c3700-48920061b08b855701f442e8bb42d943cab6a0eb53553a8fba54dc2d3edd6743 View Source
